Cas no 753924-48-0 (Methyl 2-fluoro-4-methyl-5-nitrobenzoate)
Methyl 2-fluoro-4-methyl-5-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 2-fluoro-4-methyl-5-nitro-, methyl ester
- 2-Fluoro-4-Methyl-5-nitro-benzoic acid Methyl ester
- D86987
- 753924-48-0
- CS-0069085
- methyl 2-fluoro-4-methyl-5-nitrobenzoate
- SCHEMBL12164843
- EN300-181652
- DB-109210
- MFCD23863743
- AKOS018836511
- methyl2-fluoro-4-methyl-5-nitrobenzoate
- DTXSID001207849
- Methyl 2-fluoro-4-methyl-5-nitrobenzoate
-
- Inchi: 1S/C9H8FNO4/c1-5-3-7(10)6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3
- InChI Key: GBECACDDVVYBHV-UHFFFAOYSA-N
- SMILES: FC1=CC(C)=C(C=C1C(=O)OC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 213.04373590g/mol
- Monoisotopic Mass: 213.04373590g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 72.1Ų
Methyl 2-fluoro-4-methyl-5-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015013498-250mg |
Methyl 2-fluoro-4-methyl-5-nitrobenzoate |
753924-48-0 | 97% | 250mg |
$499.20 | 2023-09-01 | |
| Alichem | A015013498-500mg |
Methyl 2-fluoro-4-methyl-5-nitrobenzoate |
753924-48-0 | 97% | 500mg |
$839.45 | 2023-09-01 | |
| Alichem | A015013498-1g |
Methyl 2-fluoro-4-methyl-5-nitrobenzoate |
753924-48-0 | 97% | 1g |
$1564.50 | 2023-09-01 | |
| Chemenu | CM321406-5g |
Methyl 2-fluoro-4-methyl-5-nitrobenzoate |
753924-48-0 | 95% | 5g |
$733 | 2021-06-16 | |
| TRC | M305483-25mg |
Methyl 2-fluoro-4-methyl-5-nitrobenzoate |
753924-48-0 | 25mg |
$64.00 | 2023-05-17 | ||
| TRC | M305483-50mg |
Methyl 2-fluoro-4-methyl-5-nitrobenzoate |
753924-48-0 | 50mg |
$75.00 | 2023-05-17 | ||
| TRC | M305483-100mg |
Methyl 2-fluoro-4-methyl-5-nitrobenzoate |
753924-48-0 | 100mg |
$87.00 | 2023-05-17 | ||
| TRC | M305483-250mg |
Methyl 2-fluoro-4-methyl-5-nitrobenzoate |
753924-48-0 | 250mg |
$98.00 | 2023-05-17 | ||
| Apollo Scientific | PC32909-250mg |
Methyl 2-fluoro-4-methyl-5-nitrobenzoate |
753924-48-0 | 250mg |
£40.00 | 2025-02-21 | ||
| Apollo Scientific | PC32909-1g |
Methyl 2-fluoro-4-methyl-5-nitrobenzoate |
753924-48-0 | 1g |
£96.00 | 2025-02-21 |
Methyl 2-fluoro-4-methyl-5-nitrobenzoate Suppliers
Methyl 2-fluoro-4-methyl-5-nitrobenzoate Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on Methyl 2-fluoro-4-methyl-5-nitrobenzoate
Comprehensive Analysis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate (CAS No. 753924-48-0): Properties, Applications, and Industry Trends
In the realm of fine chemicals and pharmaceutical intermediates, Methyl 2-fluoro-4-methyl-5-nitrobenzoate (CAS No. 753924-48-0) has garnered significant attention due to its unique structural features and versatile applications. This aromatic ester, characterized by its fluoro and nitro functional groups, serves as a critical building block in organic synthesis. Its molecular formula, C10H10FNO4, and precise molecular weight of 227.19 g/mol make it a subject of interest for researchers exploring heterocyclic compound synthesis and drug discovery.
The compound's methyl ester moiety enhances its solubility in organic solvents, facilitating its use in cross-coupling reactions and nucleophilic substitutions. Recent studies highlight its role in the development of agrochemicals and specialty materials, aligning with the growing demand for sustainable chemistry solutions. Industry reports indicate a surge in queries related to "nitrobenzoate derivatives in pharmaceuticals" and "fluoro-substituted aromatic esters," reflecting its relevance in modern R&D.
From a synthetic perspective, Methyl 2-fluoro-4-methyl-5-nitrobenzoate exhibits remarkable stability under acidic conditions, a trait leveraged in multi-step organic transformations. Its electron-withdrawing nitro group activates adjacent positions for further functionalization, making it invaluable for constructing complex molecular architectures. Laboratories frequently employ this compound in palladium-catalyzed reactions, a topic trending in academic forums and patent filings.
Environmental and regulatory considerations have also shaped discussions around CAS No. 753924-48-0. With the rise of green chemistry initiatives, manufacturers are optimizing its production to minimize waste and energy consumption. Searches for "eco-friendly synthesis of nitroaromatics" and "biodegradable ester derivatives" underscore this shift. Analytical techniques like HPLC and GC-MS are routinely used to verify the purity of this compound, ensuring compliance with industry standards.
In the pharmaceutical sector, Methyl 2-fluoro-4-methyl-5-nitrobenzoate is explored as a precursor for bioactive molecules targeting metabolic disorders. Its fluorine atom contributes to enhanced binding affinity in drug-receptor interactions, a feature highlighted in recent publications on fluorinated drug design. The compound's compatibility with microwave-assisted synthesis further boosts its appeal for high-throughput screening.
Market analysts note increasing investments in custom synthesis services for 753924-48-0, driven by demand from Asia-Pacific and North America. FAQs such as "where to buy Methyl 2-fluoro-4-methyl-5-nitrobenzoate" and "technical specifications of fluorinated benzoates" dominate search engine queries, reflecting commercial interest. Suppliers emphasize batch-to-batch consistency, with certificates of analysis (CoA) being a key purchasing criterion.
Looking ahead, innovations in continuous flow chemistry and catalytic fluorination are expected to expand the utility of this compound. Its role in material science, particularly in liquid crystal and polymer additive formulations, is another area under investigation. As synthetic methodologies evolve, Methyl 2-fluoro-4-methyl-5-nitrobenzoate will likely remain a cornerstone in advanced chemical research.
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